4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437259
InChI: InChI=1S/C10H14N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1CCCC2=C1C=NN2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13437259

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
Standard InChI Key OGTKSDHNZZPPJC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCC2=C1C=NN2
Canonical SMILES CCOC(=O)C1CCCC2=C1C=NN2

Introduction

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of approximately 194.23 g/mol . This compound features a tetrahydroindazole structure, which is characterized by a five-membered ring containing nitrogen atoms. The presence of an ethyl ester group contributes to its reactivity and solubility properties, making it useful in various chemical and pharmaceutical applications.

Biological Activities and Potential Applications

Research indicates that 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester exhibits various biological activities, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential. Its unique structural characteristics make it a candidate for drug development and therapeutic applications.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory conditions.
AntimicrobialDevelopment of antimicrobial agents.
NeuroprotectivePotential use in neurodegenerative disease treatment.

Synthesis Methods

Several methods have been reported for synthesizing 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester, highlighting the versatility of synthetic approaches available for producing this compound. These methods typically involve condensation reactions or cyclization processes.

Synthesis MethodDescription
Condensation ReactionCombination of reactants to form the indazole core.
Cyclization ProcessFormation of the indazole ring through intramolecular reactions.

Related Compounds

Several compounds share structural similarities with 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester. Notable examples include:

Compound NameMolecular FormulaKey Features
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylateC10H14N2O2Similar indazole structure with different carboxyl position .
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acidNot specifiedMethyl substitution affects biological activity.
4-HydroxyindoleNot specifiedSimple indole derivative with different properties.

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